Cas no 2228463-55-4 (3-ethyloxetane-3-sulfonyl chloride)

3-Ethyloxetane-3-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring an oxetane ring, which imparts unique reactivity and stability for selective functionalization in organic synthesis. The ethyl substituent enhances steric control, while the sulfonyl chloride group serves as a versatile intermediate for nucleophilic substitution reactions, enabling the introduction of sulfonate or sulfonamide functionalities. This compound is particularly valuable in pharmaceutical and agrochemical research, where its constrained oxetane ring contributes to improved metabolic stability and bioavailability in target molecules. Its high purity and well-defined reactivity make it a reliable reagent for advanced synthetic applications.
3-ethyloxetane-3-sulfonyl chloride structure
2228463-55-4 structure
Product Name:3-ethyloxetane-3-sulfonyl chloride
CAS No:2228463-55-4
MF:C5H9ClO3S
MW:184.641159772873
CID:6274204
PubChem ID:165639800
Update Time:2026-03-11

3-ethyloxetane-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-ethyloxetane-3-sulfonyl chloride
    • MFCD33500674
    • SY320000
    • 2228463-55-4
    • EN300-1989133
    • Inchi: 1S/C5H9ClO3S/c1-2-5(3-9-4-5)10(6,7)8/h2-4H2,1H3
    • InChI Key: HRLMFBAJCDWLET-UHFFFAOYSA-N
    • SMILES: ClS(C1(CC)COC1)(=O)=O

Computed Properties

  • Exact Mass: 183.9960930g/mol
  • Monoisotopic Mass: 183.9960930g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 51.8Ų

3-ethyloxetane-3-sulfonyl chloride Pricemore >>

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3-ethyloxetane-3-sulfonyl chloride Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:2228463-55-4)3-ethyloxetane-3-sulfonyl chloride
Order Number:A973206
Stock Status:in Stock
Quantity:0.25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:34
Price ($):2144.0
Email:sales@amadischem.com

Additional information on 3-ethyloxetane-3-sulfonyl chloride

Research Brief on 3-Ethyloxetane-3-sulfonyl Chloride (CAS: 2228463-55-4): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

3-Ethyloxetane-3-sulfonyl chloride (CAS: 2228463-55-4) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This compound, characterized by its oxetane ring and reactive sulfonyl chloride group, serves as a versatile building block for the synthesis of sulfonamide-based molecules, which are prevalent in many pharmaceuticals and bioactive compounds. Recent studies have explored its utility in covalent inhibitor design, PROTAC development, and as a linker in bioconjugation strategies.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3-ethyloxetane-3-sulfonyl chloride as a key intermediate in the synthesis of covalent kinase inhibitors targeting EGFR mutations. The oxetane moiety was found to improve metabolic stability and solubility, while the sulfonyl chloride group enabled selective modification of cysteine residues in the target proteins. This approach demonstrated enhanced selectivity and reduced off-target effects compared to traditional acrylamide-based covalent inhibitors.

In the field of targeted protein degradation, researchers have utilized 3-ethyloxetane-3-sulfonyl chloride as a linker in PROTAC (Proteolysis Targeting Chimera) molecules. A recent patent application (WO2023056789) describes its incorporation into BET protein degraders, where the oxetane's ring strain was leveraged to promote optimal orientation of the warhead and E3 ligase binder. The resulting compounds showed improved cellular permeability and degradation efficiency in preclinical models of hematological malignancies.

From a synthetic chemistry perspective, advances in the preparation of 3-ethyloxetane-3-sulfonyl chloride have been reported. A 2024 Organic Process Research & Development paper detailed a scalable, continuous-flow synthesis method that addresses safety concerns associated with handling sulfonyl chlorides. This innovation has enabled broader access to the compound for medicinal chemistry programs while maintaining high purity (>98%) and yield (85%).

Structural studies using X-ray crystallography and computational modeling have provided insights into the conformational preferences of 3-ethyloxetane-3-sulfonyl chloride derivatives. The oxetane ring adopts a puckered conformation that influences the trajectory of the sulfonyl chloride group, which has implications for its reactivity in nucleophilic substitution reactions. These findings are guiding the design of more effective sulfonylation reagents for challenging substrates.

Looking forward, 3-ethyloxetane-3-sulfonyl chloride continues to show promise in emerging areas such as antibody-drug conjugates (ADCs) and covalent fragment-based drug discovery. Its balanced reactivity profile makes it particularly suitable for these applications where controlled modification of biological macromolecules is required. Ongoing research is exploring its use in the development of next-generation therapeutics for oncology, infectious diseases, and CNS disorders.

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Amadis Chemical Company Limited
(CAS:2228463-55-4)3-ethyloxetane-3-sulfonyl chloride
A973206
Purity:99%
Quantity:0.25g
Price ($):2144.0
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